![molecular formula C6H3ClFN3 B1435222 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638768-28-1](/img/structure/B1435222.png)
2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical form of 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is an off-white solid . It has a molecular weight of 185.59 . The storage temperature is recommended to be at 0-8°C .Applications De Recherche Scientifique
Synthesis of Tyrosine Kinase Inhibitors
2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine serves as an intermediate compound in the preparation of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they block the action of enzymes involved in the activation of many proteins by signal transduction cascades .
Preparation of STAT6 Inhibitors
This compound is particularly useful in creating oral signal transducers and activators of transcription 6 (STAT6) inhibitors. STAT6 plays a significant role in signaling pathways that can lead to allergic reactions and asthma, making these inhibitors valuable for therapeutic interventions .
Anticancer Research
A study has reported the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms, which were prepared using a microwave technique. These derivatives have shown potential anticancer properties, indicating the compound’s role in developing novel cancer treatments .
Targeted Kinase Inhibitors Development
Halogenated derivatives of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized as part of efforts to develop more potent and effective targeted kinase inhibitors (TKIs). These TKIs are designed to selectively inhibit specific kinases involved in disease pathways .
Fluorescent Dye Synthesis
The compound has been used in synthesizing fluorescent dyes, such as 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline. These dyes are valuable in biosensors for protein assays .
Development of Pyrido[2,3-d]pyrimidines
Various methods have been reported for developing pyrido[2,3-d]pyrimidines via condensation techniques and pyridine annelation reactions. These compounds have medicinal chemistry applications and have been synthesized both in solid and solution phases .
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival . The compound also shows promising binding affinities against Bcl2 anti-apoptotic protein .
Mode of Action
2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting kinase activity, it disrupts cell signaling pathways, leading to changes in gene expression. For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine’s action include changes in gene expression and induction of apoptosis . For example, the compound increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in treated cells . It also caused cell cycle arrest at the G1/S phase .
Safety and Hazards
The safety information for 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine includes several hazard statements such as H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Future research directions could involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives to enhance their anti-inflammatory activities with minimum toxicity . The molecular docking study confirmed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein .
Propriétés
IUPAC Name |
2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWOAFDHSXXNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




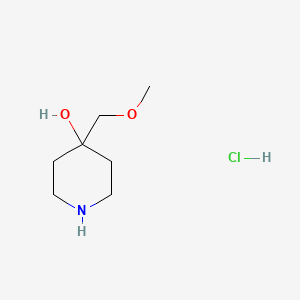
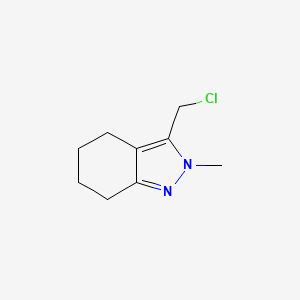
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
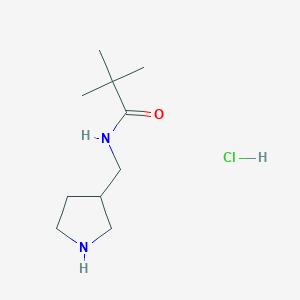
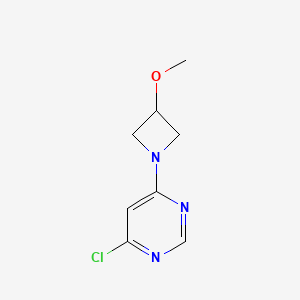
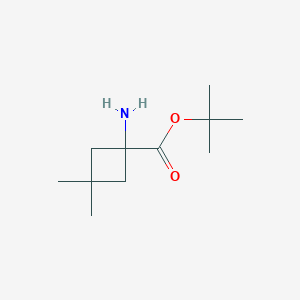

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
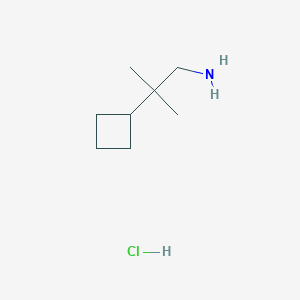

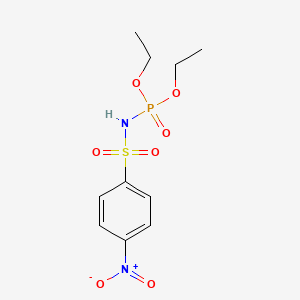
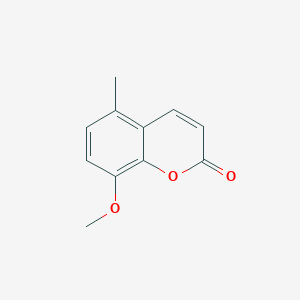
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)